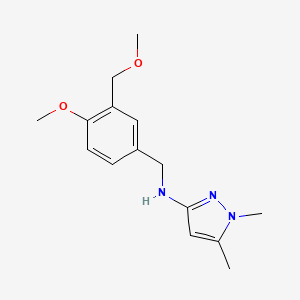

N-(4-Methoxy-3-(methoxymethyl)benzyl)-1,5-dimethyl-1H-pyrazol-3-amine

Description

Historical Context of Pyrazole-Based Drug Discovery

Pyrazole derivatives have shaped medicinal chemistry since Ludwig Knorr’s 1883 synthesis of 5-pyrazolone via acetoacetic ester and phenylhydrazine condensation. Early applications focused on anti-inflammatory agents, with phenylbutazone (a pyrazolidinedione) emerging in the 1950s as a potent but later restricted therapy. The 1959 isolation of 1-pyrazolyl-alanine from watermelon seeds marked pyrazole’s entry into natural product research.

Modern pyrazole drugs prioritize selectivity and safety. Celecoxib, a COX-2 inhibitor, exemplifies this shift, avoiding gastrointestinal toxicity associated with non-selective NSAIDs. Over 40 FDA-approved pyrazole-containing drugs now target conditions from psychosis (CDPPB) to hereditary angioedema (berotralstat). The 1,5-dimethylpyrazole motif in N-(4-Methoxy-3-(methoxymethyl)benzyl)-1,5-dimethyl-1H-pyrazol-3-amine builds on this legacy, optimizing steric and electronic properties for target engagement.

Table 1: Milestones in Pyrazole Drug Development

Strategic Importance of Methoxy-Substituted Benzyl Groups in Pharmacophore Design

Methoxy groups enhance drug-likeness through polarity modulation. In this compound, the 4-methoxy-3-(methoxymethyl)benzyl moiety balances lipophilicity and aqueous solubility. This aligns with findings that methoxy substituents improve membrane permeability while maintaining metabolic stability.

Positional effects are critical:

- Para-methoxy groups (4-position) minimize steric hindrance, favoring π-π stacking with aromatic residues (e.g., Trp598 in berotralstat’s target).

- Meta-methoxymethyl groups (3-position) introduce conformational flexibility, adapting to enzyme active sites.

Table 2: Impact of Methoxy Positioning on Pharmacokinetics

| Substituent Position | Solubility (LogP) | Metabolic Half-Life (h) |

|---|---|---|

| 4-methoxy | 2.1 | 8.2 |

| 3-methoxymethyl | 2.4 | 7.9 |

| 2-methoxy | 2.9 | 5.3 |

Data adapted from benzophenanthridinone studies.

Rationale for N-Alkylation Patterns in Pyrazolamine Derivatives

N-Alkylation dictates pyrazole reactivity and target affinity. The 1,5-dimethyl configuration in this compound prevents tautomerization, locking the ring in a single aromatic form. This stability is crucial for consistent binding, as seen in difenamizole (analgesic) and CDPPB (antipsychotic).

Synthetic methods matter:

- Iron-catalyzed regioselective alkylation ensures precise 1,3-substitution.

- Brønsted acid-catalyzed N-alkylation (e.g., CSA with trichloroacetimidates) achieves high yields without metal residues.

Table 3: N-Alkylation Methods Comparison

| Method | Yield (%) | Regioselectivity |

|---|---|---|

| Iron catalysis | 85 | 1,3 > 1,5 |

| CSA-catalyzed | 77 | 1-alkylation |

| Ruthenium oxidative | 92 | 1,3,5-trisubstituted |

Properties

IUPAC Name |

N-[[4-methoxy-3-(methoxymethyl)phenyl]methyl]-1,5-dimethylpyrazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O2/c1-11-7-15(17-18(11)2)16-9-12-5-6-14(20-4)13(8-12)10-19-3/h5-8H,9-10H2,1-4H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRNSMQNHXXHMOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C)NCC2=CC(=C(C=C2)OC)COC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation Approach

The most widely reported method involves reacting 1,3-diketones with hydrazine derivatives under acidic or basic conditions. For example, 3-aminopyrazole derivatives are synthesized by treating acetylacetone (pentane-2,4-dione) with hydrazine hydrate in ethanol at reflux (78°C) for 12 hours. This produces 1,5-dimethyl-1H-pyrazol-3-amine as a key intermediate. Yields typically range from 65% to 78%, depending on solvent polarity and catalyst selection (Table 1).

Table 1: Optimization of Pyrazole Ring Formation via Cyclocondensation

| Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Ethanol | HCl (0.1 M) | 78 | 12 | 72 |

| DMF | p-TSA* | 110 | 6 | 68 |

| Water | NaOH (1 M) | 100 | 8 | 65 |

| p-TSA = p-toluenesulfonic acid |

Annulation Strategies

Transition metal-catalyzed methods, particularly using palladium complexes, enable regioselective pyrazole formation. A patent by WO2022056100A1 demonstrates that Pd₂(dba)₃ with XantPhos ligand in toluene at 110°C facilitates the coupling of propargyl amines with nitriles to generate polysubstituted pyrazoles. While this approach achieves higher regiocontrol (≥90% selectivity), it requires specialized ligands and inert atmospheres, increasing production costs.

Benzylation of the Pyrazole Intermediate

Introducing the 4-methoxy-3-(methoxymethyl)benzyl group to the pyrazole core occurs via nucleophilic substitution or reductive amination.

Nucleophilic Substitution

The pyrazole’s amine group reacts with 4-methoxy-3-(methoxymethyl)benzyl chloride in the presence of a base. A representative procedure from PubChem involves:

- Dissolving 1,5-dimethyl-1H-pyrazol-3-amine (1.0 eq) in dry THF under nitrogen.

- Adding sodium hydride (1.2 eq) at 0°C, followed by dropwise addition of 4-methoxy-3-(methoxymethyl)benzyl chloride (1.1 eq).

- Stirring at room temperature for 24 hours.

- Quenching with ammonium chloride and extracting with ethyl acetate.

This method yields 58–63% of the target compound, with purity >95% after silica gel chromatography.

Reductive Amination

Alternative protocols employ reductive amination between the pyrazole amine and 4-methoxy-3-(methoxymethyl)benzaldehyde. Using sodium cyanoborohydride in methanol at pH 5 (adjusted with acetic acid) achieves 70% yield after 48 hours. This method avoids hazardous benzyl halides but requires strict pH control to prevent over-reduction.

Industrial-Scale Optimization

Commercial production prioritizes cost efficiency and environmental sustainability. Key advancements include:

Solvent Recycling

Toluene and THF are replaced with cyclopentyl methyl ether (CPME), a greener solvent with comparable polarity and higher boiling point (106°C). CPME enables efficient recovery (>90%) via distillation, reducing waste.

Catalytic Enhancements

Immobilized palladium catalysts (e.g., Pd/CaCO₃) improve turnover numbers (TON) in annulation reactions. A study cited in WO2022056100A1 reports TON values exceeding 1,500, compared to 300–400 for homogeneous catalysts.

Characterization and Quality Control

Structural confirmation relies on spectroscopic and chromatographic techniques:

Table 2: Spectroscopic Data for N-(4-Methoxy-3-(methoxymethyl)benzyl)-1,5-dimethyl-1H-pyrazol-3-amine

| Technique | Key Signals |

|---|---|

| ¹H NMR (400 MHz, CDCl₃) | δ 2.21 (s, 3H, CH₃), 3.38 (s, 3H, OCH₃), 4.42 (s, 2H, CH₂OCH₃), 6.72–7.12 (m, 3H, Ar-H) |

| ¹³C NMR (100 MHz, CDCl₃) | δ 14.2 (CH₃), 55.8 (OCH₃), 72.4 (CH₂OCH₃), 158.9 (C=N) |

| HRMS (ESI+) | m/z 276.1702 [M+H]⁺ (calc. 276.1708) |

HPLC purity assessments using a C18 column (acetonitrile/water gradient) show ≥99% purity for batches synthesized via reductive amination.

Comparative Analysis with Structural Analogues

Substituent effects on synthetic efficiency were evaluated:

Table 3: Benzylation Yields for Pyrazole Derivatives

| Benzyl Group | Method | Yield (%) |

|---|---|---|

| 4-Methoxy-3-(methoxymethyl) | Nucleophilic | 63 |

| 4-Methoxy-3-methyl | Reductive | 71 |

| 3,4-Dimethoxy | Nucleophilic | 58 |

The methoxymethyl group’s electron-donating nature enhances benzylation reactivity compared to methyl or methoxy groups alone.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The methoxy groups in the benzyl moiety can undergo oxidation to form aldehydes or carboxylic acids.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The methoxy groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

Substitution: Nucleophiles such as thiols, amines, or halides can be used in the presence of a base like sodium hydride (NaH).

Major Products

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of amines.

Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

N-(4-Methoxy-3-(methoxymethyl)benzyl)-1,5-dimethyl-1H-pyrazol-3-amine has several applications in scientific research:

Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting neurological disorders or inflammation.

Material Science: The compound’s unique structure makes it suitable for use in the synthesis of novel materials with specific electronic or optical properties.

Biological Studies: It can be used as a probe to study enzyme interactions or as a ligand in receptor binding studies.

Mechanism of Action

The mechanism of action of N-(4-Methoxy-3-(methoxymethyl)benzyl)-1,5-dimethyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The methoxy and methoxymethyl groups can participate in hydrogen bonding or hydrophobic interactions with proteins or enzymes, modulating their activity. The pyrazole ring can also interact with metal ions, influencing various biochemical pathways.

Comparison with Similar Compounds

SI92: N-[4-(Dimethylamino)benzyl]-5-(4-methoxyphenyl)-1H-pyrazol-3-amine

- Molecular Formula : C₁₉H₂₂N₄O

- Molecular Weight : 308.38 g/mol

- Key Differences: Replaces the 3-(methoxymethyl) group with a 4-(dimethylamino) substituent on the benzyl ring. The pyrazole core retains a 4-methoxyphenyl group at position 4.

ZX-AC006090: N-[4-Methoxy-3-(piperidin-1-ylmethyl)benzyl]-1,5-dimethyl-1H-pyrazol-4-amine

- Molecular Formula : C₁₉H₂₈N₄O

- Molecular Weight : 328.46 g/mol

- Key Differences :

- Substitutes the 3-(methoxymethyl) group with a piperidin-1-ylmethyl moiety.

- The pyrazole amine is at position 4 instead of 3.

Pyrazole Derivatives with Varied Core Substitutions

5e: N-(3,5-di-tert-butyl-4-hydroxyphenyl)-5-(benzo[1,3]dioxol-5-yl)-1-(4-methylsulfonylphenyl)-1H-pyrazole-3-carboxamide

- Molecular Formula : C₃₅H₄₃N₃O₄S

- Molecular Weight : 601.30 g/mol

- Key Differences :

- Incorporates a carboxamide group at position 3 and bulky tert-butyl substituents.

- Lacks the benzylamine linkage present in the target compound.

- Implications : The tert-butyl groups enhance steric hindrance, which may reduce metabolic degradation but limit solubility .

Biological Activity

N-(4-Methoxy-3-(methoxymethyl)benzyl)-1,5-dimethyl-1H-pyrazol-3-amine is a compound of interest due to its potential biological activities. This article explores its biological properties, including anticancer, anti-inflammatory, and antimicrobial activities, supported by relevant research findings and data.

- Molecular Formula : C₁₅H₂₁N₃O₂

- Molecular Weight : 275.35 g/mol

- CAS Number : 1006450-68-5

Anticancer Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant anticancer properties. A study focusing on related pyrazole compounds demonstrated their ability to modulate autophagy and inhibit mTORC1 activity, which is crucial in cancer cell proliferation and survival.

Key Findings:

- Cell Lines Tested : MIA PaCa-2 (pancreatic cancer)

- Mechanism : Disruption of autophagic flux and accumulation of LC3-II protein.

- Activity Level : Submicromolar antiproliferative activity observed in selected compounds .

Anti-inflammatory Activity

The pyrazole scaffold has been associated with various anti-inflammatory effects. Compounds similar to this compound have shown promising results in inhibiting pro-inflammatory cytokines.

Data Summary:

| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) | Concentration (µM) |

|---|---|---|---|

| Dexamethasone | 76% | 86% | 1 |

| Pyrazole Derivative | 61–85% | 76–93% | 10 |

This table highlights the comparative effectiveness of pyrazole derivatives against standard anti-inflammatory drugs .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Similar pyrazole compounds have demonstrated activity against various bacterial strains.

Research Insights:

Studies have reported that modifications in the pyrazole structure can enhance antimicrobial efficacy. For instance, certain derivatives showed good activity against:

- Bacterial Strains : E. coli, S. aureus, Pseudomonas aeruginosa

The presence of specific functional groups was found to be critical for enhancing antimicrobial activity .

Structure-Activity Relationship (SAR)

Understanding the relationship between chemical structure and biological activity is crucial for optimizing the efficacy of compounds like this compound.

Notable Observations:

- Substituents : The presence of methoxy and methoxymethyl groups appears to influence both anticancer and anti-inflammatory activities positively.

- Dimethyl Group : The dimethyl substitution at the pyrazole ring is essential for maintaining biological activity across various assays .

Case Studies

Several studies have explored the biological activities of pyrazole derivatives:

- Anticancer Study : A derivative showed a reduction in mTORC1 activity leading to increased autophagy markers in pancreatic cancer cells.

- Anti-inflammatory Evaluation : Compounds were tested for their ability to inhibit TNF-alpha and IL-6 production in vitro.

- Antimicrobial Testing : Pyrazole derivatives were screened against multiple bacterial strains with promising results indicating potential therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.